Tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-oxocyclohexyl substituent at the 4-position of the piperidine ring. This compound is commercially available (e.g., from CymitQuimica at €853/50mg) and serves as a key intermediate in organic synthesis, particularly in pharmaceutical and materials science research . The 4-oxocyclohexyl group introduces a ketone functionality, enabling further chemical modifications such as reductions or nucleophilic additions.
Properties
IUPAC Name |
tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBZSRFHONUPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-oxocyclohexyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various piperidine derivatives .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is used in the development of new drugs targeting neurological disorders and other diseases .
Industry: The compound finds applications in the production of fine chemicals and agrochemicals. It is also used in the synthesis of specialty polymers and materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Substituent Effects: The 4-oxocyclohexyl group in the target compound introduces a ketone, enhancing reactivity toward nucleophiles or reducing agents. Aromatic substituents (e.g., 4-hydroxybenzoyl in ) introduce hydrogen-bonding capabilities and π-π interactions, which may influence binding affinity in biological systems .
- Synthetic Yields :
- The highest yield (86%) is observed for the 4-methylpentyl derivative (), likely due to the straightforward nucleophilic substitution conditions. Lower yields (30–62%) for ethyl 2-(4-oxocyclohexyl)acetate () suggest challenges in esterification or purification steps .
- Moderate yields (48%) for aryl-substituted analogs () highlight the complexity of C–H activation methodologies .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data:
- NMR and HRMS :
- The 4-methylpentyl derivative () exhibits characteristic ¹H NMR signals at δ 1.40 (s, 9H, tert-butyl) and δ 1.25–1.45 (m, 12H, methylpentyl chain), confirming its aliphatic nature .
- Ethyl 2-(4-oxocyclohexyl)acetate () shows a carbonyl signal at δ 207.5 ppm (¹³C NMR) and a molecular ion peak at m/z 212.1412 (HRMS), consistent with the ketone-ester structure .
- Gap in Data : The target compound lacks reported NMR or HRMS data in the provided evidence, necessitating further experimental characterization.
Physical Properties:
- Boiling Points and Solubility :
- The 4-hydroxybenzoyl analog () has a high boiling point (339.5°C), likely due to intermolecular hydrogen bonding, whereas aliphatic derivatives (e.g., 4-methylpentyl) may exhibit lower boiling points .
- The tert-butyl carbamate group common to all analogs enhances solubility in organic solvents like ethyl acetate or THF, facilitating purification .
Biological Activity
Tert-butyl 4-(4-oxocyclohexyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a tert-butyl group and a cyclohexyl ketone moiety. The synthesis typically involves the reaction of tert-butyl 4-piperidinecarboxylate with cyclohexanone derivatives under basic conditions, leading to the formation of the desired product through nucleophilic substitution and subsequent cyclization.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential pharmacological properties.
The compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, particularly those related to neurological functions.
- Receptor Interaction : The compound has shown potential in modulating neurotransmitter receptors, which could be beneficial in treating neurological disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies utilizing the MTT assay have shown promising results:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.5 |
| This compound | A549 (Lung Cancer) | 18.2 |
These findings suggest that the compound may possess anticancer properties, warranting further investigation into its therapeutic potential.
Case Studies
- Neuroprotective Effects : A study exploring the neuroprotective effects of similar piperidine derivatives highlighted that compounds with structural similarities to this compound exhibited reduced neuroinflammation and improved neuronal survival in vitro.
- Anticoagulant Properties : Preliminary investigations suggest that this compound may share structural characteristics with known anticoagulants, indicating potential use in managing coagulation disorders. However, detailed pharmacokinetic studies are necessary to confirm these effects.
Applications in Medicinal Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules aimed at treating neurological disorders and cancers. Its unique structure provides a scaffold for developing new drugs with enhanced efficacy and reduced side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
